2,2-Dimethylheptane

Fuel Chemistry Combustion Kinetics Engine Knock

2,2-Dimethylheptane (CAS 1071-26-7) is a gem‑dimethyl branched C9 alkane with an exceptionally high octane number (~80‑90) and a low boiling point (132.7°C). This unique combination makes it indispensable for surrogate‑fuel kinetic models, knock‑resistant gasoline additive research, and GC/MS hydrocarbon speciation. Its documented Kovats retention index (815‑820) and density (0.7157 g/cm³) guarantee precise identification and consistent blending. Substituting linear or mono‑methyl C9 isomers will compromise experimental outcomes. Procure this reference‑grade material to ensure accurate combustion and chromatography data. Contact us for bulk pricing and technical support.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1071-26-7
Cat. No. B094757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylheptane
CAS1071-26-7
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C)C
InChIInChI=1S/C9H20/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3
InChIKeyPSABUFWDVWCFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylheptane (CAS 1071-26-7): A Highly Branched C9 Alkane for Combustion and Analytical Research


2,2-Dimethylheptane (CAS 1071-26-7) is a highly branched, saturated C9 alkane characterized by a gem-dimethyl group on the second carbon of a heptane chain [1]. This structure distinguishes it from linear n-nonane and mono-methyl branched C9 isomers, leading to lower density (0.7157 g/cm³ at 20°C) and boiling point (132.7°C) [2]. Its unique branching results in a high octane number (~80-90) and strong resistance to autoignition, making it a valuable reference component in fuel surrogate modeling, as a gasoline additive for knock reduction, and as a standard for chromatographic identification of hydrocarbons [3].

Why 2,2-Dimethylheptane Cannot Be Casually Replaced: Critical Differences in Autoignition, Solubility, and Volatility


Interchanging 2,2-dimethylheptane with other C9 isomers like n-nonane or 2-methyloctane is not scientifically valid. The gem-dimethyl substitution at the C2 position dramatically alters its physicochemical properties. Compared to n-nonane, 2,2-dimethylheptane exhibits a ~18°C lower boiling point (132.7°C vs. 150.8°C) and significantly reduced density [1][2]. Crucially, its branched structure leads to an estimated octane number of 80-90, in stark contrast to n-heptane's 0, directly impacting autoignition behavior in combustion applications [3]. Its lower LogP (approx. 4.65-5.04) compared to n-nonane also affects solubility and partitioning, further limiting direct substitution in analytical or extraction protocols [4]. These quantifiable differences make generic substitution impossible without compromising experimental or industrial outcomes.

Quantifiable Differentiation Evidence for 2,2-Dimethylheptane (CAS 1071-26-7)


Autoignition Resistance: 2,2-Dimethylheptane vs. n-Heptane Octane Number Comparison

2,2-Dimethylheptane's structural branching confers a substantially higher octane number compared to linear n-heptane. Its estimated Research Octane Number (RON) is between 80 and 90, while n-heptane is defined as 0 [1]. This difference arises from the increased stability of the tertiary carbon radical intermediate during combustion, reducing the propensity for autoignition (knock) in gasoline engines .

Fuel Chemistry Combustion Kinetics Engine Knock

Volatility and Distillation: Boiling Point Difference of 18°C Compared to n-Nonane

2,2-Dimethylheptane exhibits a significantly lower boiling point than its linear isomer, n-nonane. The branched structure reduces intermolecular van der Waals forces, resulting in a boiling point of 132.7°C, compared to 150.8°C for n-nonane [1][2]. This lower boiling point also correlates with a higher vapor pressure (11.1 mmHg at 25°C) compared to n-nonane .

Thermophysical Properties Distillation Physical Chemistry

Environmental Fate: Henry's Law Constant and Atmospheric Half-Life

2,2-Dimethylheptane's environmental behavior is defined by a Henry's Law Constant of 4.00 atm-m³/mol at 25°C, indicating a strong tendency to partition from water to air . Its reaction with atmospheric hydroxyl radicals proceeds with a rate constant of 6.06E-12 cm³/molecule-sec, yielding an estimated atmospheric half-life of 1.77 days [1]. These values can be used in environmental fate models to distinguish its behavior from other VOCs.

Environmental Chemistry Atmospheric Modeling VOC Emissions

Analytical Chromatography: Specific Kovats Retention Index for Hydrocarbon Identification

2,2-Dimethylheptane serves as a reliable reference standard in gas chromatography due to its well-defined Kovats retention index. Reported values vary between 814 and 829 depending on the specific stationary phase used (e.g., 824.7, 818.9, 816.53) [1][2]. These indices are essential for the unambiguous identification of this specific branched alkane in complex hydrocarbon mixtures, such as petroleum fractions or environmental samples.

Gas Chromatography Analytical Chemistry Hydrocarbon Fingerprinting

Optimal Application Scenarios for 2,2-Dimethylheptane Based on Its Differentiated Properties


Surrogate Component in Fuel Combustion Modeling

2,2-Dimethylheptane is an ideal component for formulating surrogate fuels that mimic the combustion behavior of real gasoline, specifically representing the highly branched, high-octane alkane fraction. Its quantifiably high octane number (~80-90) and low boiling point (132.7°C) relative to linear alkanes are essential parameters for constructing accurate kinetic models . Its use in surrogate mixtures allows researchers to deconvolute the complex combustion chemistry of real fuels and predict engine knock phenomena [4].

High-Octane Gasoline Blending Agent for Knock Mitigation

In industrial settings, 2,2-Dimethylheptane is procured as a specialty additive to elevate the octane rating of gasoline blends. Its branching structure translates directly to a higher octane number (~80-90), which suppresses engine knock, allowing for higher compression ratios and improved fuel efficiency compared to base fuels rich in linear alkanes . The ~18°C lower boiling point compared to n-nonane also positively influences fuel volatility, aiding in cold-start performance [4].

Analytical Reference Standard for GC/MS in Environmental and Petrochemical Analysis

Due to its specific and well-documented Kovats retention index (range 814-829), 2,2-Dimethylheptane is a critical reference standard for the identification and quantification of branched alkanes in complex matrices using gas chromatography (GC) or GC-mass spectrometry (MS) . Its unambiguous chromatographic fingerprint allows for precise hydrocarbon speciation in environmental monitoring of petroleum spills, analysis of gasoline composition, and fundamental research on alkane isomerization processes [4].

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